molecular formula C7H6BrNO2 B1362958 Methyl 3-bromoisonicotinate CAS No. 59786-31-1

Methyl 3-bromoisonicotinate

Cat. No. B1362958
CAS RN: 59786-31-1
M. Wt: 216.03 g/mol
InChI Key: FASOJOLGUAUEPU-UHFFFAOYSA-N
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Description

Methyl 3-bromoisonicotinate is a chemical compound with the molecular formula C7H6BrNO2 . It is typically stored at room temperature in an inert atmosphere .


Molecular Structure Analysis

The molecular structure of Methyl 3-bromoisonicotinate is represented by the InChI code 1S/C7H6BrNO2/c1-11-7(10)5-2-3-9-4-6(5)8/h2-4H,1H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

Methyl 3-bromoisonicotinate is a yellow to brown liquid or solid . It has a molecular weight of 216.03 . The compound’s density is 1.6±0.1 g/cm3, and it has a boiling point of 246.7±20.0 °C at 760 mmHg . The compound’s flash point is 103 °C .

Scientific Research Applications

Environmental Impact and Degradation

Methyl bromide, a compound related to Methyl 3-bromoisonicotinate, is primarily known for its use as a fumigant in agriculture. It has been extensively studied due to its potential contribution to stratospheric ozone depletion. Research has explored technologies for the capture and degradation of methyl bromide to mitigate its environmental impact. For instance, a study by (Yang et al., 2015) investigated techniques for the direct destruction of methyl bromide sorbed to activated carbon, including submersion in aqueous thiosulfate solution and electrolysis.

Alternatives to Methyl Bromide

Given the environmental concerns associated with methyl bromide, research has also focused on identifying and evaluating alternatives. A 2003 study by (Schneider et al.) provided an overview of the United States Department of Agriculture-Agricultural Research Service's national research program to develop alternatives to methyl bromide for agricultural use. This includes exploring organic and conventional systems for crop protection.

Health Implications

Health implications of exposure to methyl bromide have been a significant concern, particularly for workers in agriculture and fumigation industries. A study by (Magnavita, 2009) reported on a cluster of neurological signs and symptoms in a sample of farm workers employed as fumigators, highlighting the potential occupational health risks associated with the use of methyl bromide.

Soil Interactions and Degradation Processes

Investigations into how methyl bromide interacts with soil, including its degradation and sorption processes, are crucial for understanding its environmental fate. Studies like those by (Gan et al., 1994) and (Tao & Maciel, 2002) have shown that methyl bromide undergoes degradation in soils, with factors like soil organic matter content playing a significant role.

Safety And Hazards

Methyl 3-bromoisonicotinate is associated with certain hazards. It can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

methyl 3-bromopyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO2/c1-11-7(10)5-2-3-9-4-6(5)8/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FASOJOLGUAUEPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=NC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60376374
Record name METHYL 3-BROMOISONICOTINATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60376374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-bromoisonicotinate

CAS RN

59786-31-1
Record name METHYL 3-BROMOISONICOTINATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60376374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 3-bromoisonicotinate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

H2SO4 (2.5 mL, 48.3 mmol, 1.0 eq.) was added to a solution of 3-bromoisonicotinic acid (9.7 g, 48.3 mmol, 1.0 eq.) in MeOH (150 mL). The resulting solution was stirred for 14 hours while the temperature was maintained at reflux in an oil bath. The mixture was then cooled to room temperature and concentrated under vacuum. The residue was dissolved in EtOAc (200 mL). The pH of the solution was adjusted to 10 with Na2CO3. The resulting solution was extracted with EtOAc (100 mL). The organic layer was washed with water (1×200 mL) and saturated aqueous NaCl (2×100 mL). The mixture was dried over anhydrous Na2SO4 and concentrated under vacuum. The residue was applied onto a silica gel column and eluted with EtOAc/PE (1:20) to yield 3-bromoisonicotinic acid methyl ester (4.4 g) as a colorless liquid.
Name
Quantity
2.5 mL
Type
reactant
Reaction Step One
Quantity
9.7 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
L Ma - 62nd Annual Report on Research Under Sponsorship … - acswebcontent.acs.org
… 5-bromopyridine-3-carboxylate and methyl 3-bromoisonicotinate. It was interesting to find out … a 14-membered dimer, and methyl 3-bromoisonicotinate yielded the isocoumarin structure. …
Number of citations: 2 acswebcontent.acs.org
R Mancuso, M Novello, P Russo… - European Journal of …, 2020 - Wiley Online Library
… Methyl 3-bromopicolinate and methyl 3-bromoisonicotinate were commercially available. A solution of methyl 3-bromopicolinate (4.65 mmol; 1.00 g), or methyl 3-bromoisonicotinate (…
A Tazawa, K Ishizawa, J Ando, M Watanabe… - …, 2019 - Wiley Online Library
… Our synthesis begins with the commercially available methyl 3-bromoisonicotinate 10, which was reacted with 2-[(E)-2-ethoxyvinyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the …
V Hernandez-Olmos, J Heering, V Planz… - Journal of Medicinal …, 2020 - ACS Publications
… It was synthetized according to GP1B from methyl 3-bromoisonicotinate (324 mg, 1.5 mmol), 4-formylphenylboronic acid (247 mg, 1.65 mmol), cesium carbonate (538 mg, 1.65 mmol), …
Number of citations: 8 pubs.acs.org

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